Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Description

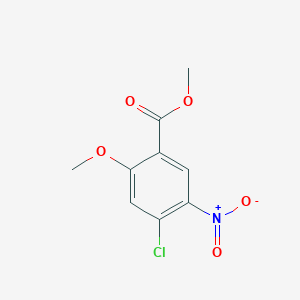

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-2-methoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSVQVKAYOHSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595437 | |

| Record name | Methyl 4-chloro-2-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109069-75-2 | |

| Record name | Methyl 4-chloro-2-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-chloro-2-methoxy-5-nitrobenzoate chemical structure

[1]

Part 1: Executive Summary & Chemical Identity

Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS: 109069-75-2) is a highly functionalized benzoic acid derivative utilized primarily as an advanced intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., EGFR inhibitors) and PAD4 inhibitors. Its structure features a benzene core decorated with four distinct functional groups—an ester, a methoxy ether, a halogen (chlorine), and a nitro group—creating a unique electronic environment that facilitates regioselective nucleophilic aromatic substitution (

Chemical Identity Table[2][3]

| Property | Specification |

| CAS Registry Number | 109069-75-2 |

| IUPAC Name | Methyl 4-chloro-2-methoxy-5-nitrobenzoate |

| Molecular Formula | |

| Molecular Weight | 245.62 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 103–108 °C |

| Boiling Point (Predicted) | ~376.9 °C (at 760 mmHg) |

| Density (Predicted) | ~1.40 g/cm³ |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

Part 2: Structural Analysis & Reactivity Profile

The synthetic utility of this molecule stems from the cooperative electronic effects of its substituents, which activate specific positions for chemical modification.

Electronic Environment

-

C4-Chlorine Activation : The chlorine atom at position 4 is the primary site of reactivity. It is positioned ortho to the strongly electron-withdrawing nitro group (

at C5) and para to the electron-withdrawing ester group ( -

C2-Methoxy Stability : The methoxy group at C2 is an electron-donating group (EDG). While it activates the ring towards electrophilic attack, in this specific scaffold, it serves to modulate the solubility and lipophilicity of the final drug molecule. It is generally stable under standard

conditions targeting the C4-Cl. -

C5-Nitro Reducibility : The nitro group serves a dual purpose: it activates the C4-Cl for substitution and acts as a "masked" amino group. Post-substitution, the nitro group is typically reduced to an aniline, allowing for further elaboration (e.g., amide coupling).

Reactivity Diagram (Graphviz)

Part 3: Synthesis Pathways

The synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate typically proceeds via the nitration of the corresponding benzoate precursor. The regiochemistry is directed by the strong ortho/para directing methoxy group.

Synthesis Workflow

-

Precursor Selection : Methyl 4-chloro-2-methoxybenzoate.

-

Nitration : Electrophilic aromatic substitution using Mixed Acid (Nitric/Sulfuric).

-

Regioselectivity : The Methoxy group (C2) directs para to C5. The Chlorine (C4) directs ortho to C3 and C5. The Ester (C1) directs meta to C3 and C5.

-

Outcome : All directing effects synergize to favor nitration at C5 . Steric hindrance from the C2-Methoxy and C4-Chloro groups disfavors the C3 position.

-

Synthesis Diagram (Graphviz)

Part 4: Detailed Experimental Protocols

Protocol A: Nitration of Methyl 4-chloro-2-methoxybenzoate

Note: This protocol is adapted from standard nitration procedures for electron-rich benzoates.

Reagents:

-

Methyl 4-chloro-2-methoxybenzoate (1.0 eq)

-

Nitric Acid (fuming, >90%) (1.2 eq)

-

Dichloromethane (DCM) (Extraction)

Step-by-Step Methodology:

-

Preparation : Charge a round-bottom flask with Methyl 4-chloro-2-methoxybenzoate (10 g) and concentrated sulfuric acid (50 mL). Cool the solution to 0–5 °C using an ice/salt bath.

-

Addition : Add fuming nitric acid dropwise over 30 minutes, maintaining the internal temperature below 10 °C to prevent over-nitration or ester hydrolysis.

-

Reaction : Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–3 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or HPLC.[5]

-

Quenching : Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. The product typically precipitates as a pale solid.

-

Work-up :

-

If solid precipitates: Filter, wash with cold water until pH is neutral, and dry under vacuum.

-

If oil forms: Extract with DCM (3 x 50 mL). Wash combined organics with saturated

(carefully, gas evolution) and brine. Dry over

-

-

Purification : Recrystallize from Ethanol or Methanol if necessary to achieve >98% purity.

Protocol B: Nucleophilic Substitution ( ) with an Amine

Targeting the C4-Chloro position.

Reagents:

-

Methyl 4-chloro-2-methoxy-5-nitrobenzoate (1.0 eq)

-

Primary Amine (e.g., Methylamine, Aniline derivative) (1.2 eq)

-

Base:

or DIPEA (2.0 eq) -

Solvent: DMF or Acetonitrile

Methodology:

-

Dissolve the nitrobenzoate (1.0 mmol) in DMF (5 mL).

-

Add the base (

, 2.0 mmol) followed by the amine (1.2 mmol). -

Heat the mixture to 60–80 °C. The reaction is typically fast due to the activating nitro group.

-

Monitor by LC-MS for the disappearance of the starting chloride (

246) and appearance of the amino-product. -

Pour into water and filter the precipitate.

Part 5: Safety & Handling (MSDS Summary)

-

Hazards :

-

H302 : Harmful if swallowed.

-

H315/H319 : Causes skin and serious eye irritation.

-

H335 : May cause respiratory irritation.

-

-

Handling : Use in a fume hood. Avoid contact with metal spatulas if traces of acid remain.

-

Storage : Store at room temperature (RT) in a tightly sealed container, away from strong reducing agents.

References

-

PubChem Compound Summary . (n.d.). Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CID 102602741). National Center for Biotechnology Information. Retrieved from [Link]

- World Intellectual Property Organization (WIPO). (2017). Bicyclic inhibitors of PAD4. Patent WO2017100594A1.

Comprehensive Characterization of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

The following technical guide details the physical properties, chemical reactivity, and experimental handling of Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS 109069-75-2).

A Critical Electrophilic Scaffold for Kinase Inhibitor Synthesis

Executive Summary

Methyl 4-chloro-2-methoxy-5-nitrobenzoate is a highly functionalized aromatic intermediate used primarily in the synthesis of small-molecule inhibitors, including EGFR (Epidermal Growth Factor Receptor) and PAD4 (Peptidyl Arginine Deiminase 4) antagonists.[1][2] Its value lies in its regioselective reactivity : the C4-chlorine atom is activated by the ortho-nitro group, making it a prime candidate for Nucleophilic Aromatic Substitution (

Chemical Identity & Structural Analysis[3][4]

| Property | Detail |

| CAS Number | 109069-75-2 |

| IUPAC Name | Methyl 4-chloro-2-methoxy-5-nitrobenzoate |

| Molecular Formula | |

| Molecular Weight | 245.62 g/mol |

| SMILES | COC(=O)C1=CC(=C(C=C1OC)Cl)[O-] |

| Structure Class | Polysubstituted Benzene / Benzoic Acid Ester |

Structural Reactivity Logic

The molecule features a "push-pull" electronic system that dictates its chemical behavior:

-

C5-Nitro Group (

): A strong electron-withdrawing group (EWG) that dramatically lowers the electron density at the ortho (C4) and para (C2) positions.[1] -

C4-Chloro Substituent: Acts as a leaving group.[1] Because it is ortho to the nitro group, it is highly susceptible to displacement by nucleophiles (amines, thiols) via the

mechanism. -

C2-Methoxy Group (

): An electron-donating group (EDG) via resonance. While it slightly deactivates the ring compared to a naked nitrobenzene, its position meta to the leaving group (C4) minimizes interference with the substitution reaction while providing essential steric bulk for active site binding in target proteins.

Physicochemical Properties[5][6]

The following data aggregates experimental values and high-confidence predictive models for laboratory verification.

| Property | Value / Range | Condition / Note |

| Physical State | Solid (Crystalline Powder) | Standard Temperature & Pressure |

| Melting Point | 103 – 108 °C | Experimental [1] |

| Boiling Point | 376.9 °C | Predicted (760 mmHg) |

| Density | 1.402 g/cm³ | Predicted |

| Flash Point | 181.7 °C | Safety Threshold |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | Hydrophobic ester |

| Solubility (Organic) | High | DMSO, DMF, DCM, Ethyl Acetate |

| LogP | 2.2 – 2.4 | Lipophilic |

Spectral Identification (Self-Validating Protocol)

When characterizing this intermediate, the following spectral signals confirm identity and purity.

NMR (400 MHz, or )

- ~8.40 ppm (1H, s): Aromatic proton at C6 . This proton is highly deshielded due to the ortho-nitro group and the ortho-ester carbonyl.[1] It typically appears as a sharp singlet.

- ~7.25 ppm (1H, s): Aromatic proton at C3 . Shielded relative to C6 due to the ortho-methoxy group. Appears as a singlet (para-coupling is usually negligible or very small, < 1 Hz).

-

~3.95 ppm (3H, s): Methoxy group (

-

~3.85 ppm (3H, s): Methyl ester (

IR Spectroscopy (KBr Pellet)

-

1730–1740 cm

: Strong Carbonyl ( -

1530 & 1350 cm

: Strong Nitro ( -

1100–1250 cm

: C–O–C ether/ester stretching bands.[1]

Experimental Workflow: Nucleophilic Substitution

The primary utility of this compound is the displacement of the chlorine atom. The following protocol illustrates a standard derivatization logic used in drug discovery (e.g., synthesis of PAD4 inhibitors).

Protocol: Amination

-

Reagents: Methyl 4-chloro-2-methoxy-5-nitrobenzoate (1.0 eq), Primary Amine (1.2 eq),

(2.0 eq).[1] -

Solvent: DMF or Acetonitrile (Polar aprotic solvents accelerate

). -

Conditions: 0°C to RT (Room Temperature). The activation by the nitro group is sufficient to allow reaction without high heat, minimizing ester hydrolysis.

Figure 1: Reaction logic for the displacement of the C4-chloro group. The electron-deficient ring allows for mild conditions, preserving the methyl ester.[1]

Handling & Stability (SDS Summary)

| Hazard Class | Code | Description | Handling Protocol |

| Acute Toxicity | H302 | Harmful if swallowed.[1] | Wear nitrile gloves and N95 mask. |

| Irritation | H315/H319 | Causes skin/eye irritation.[1][4] | Use safety goggles; wash immediately upon contact. |

| Reactivity | N/A | Stable under ambient conditions.[1][5] | Store in cool, dry place. Avoid strong bases (hydrolysis risk). |

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: Room Temperature (RT) or 2-8°C for long-term library storage to prevent slow hydrolysis of the ester.[1]

References

-

Enamine / Kolab Shop. Methyl 4-chloro-2-methoxy-5-nitrobenzoate Physical Properties & Melting Point Data. Retrieved from .

-

Chemical Source (ChemSrc). CAS 109069-75-2 Physicochemical Data and Density Predictions. Retrieved from .

-

Google Patents. WO2017100594A1 - Bicyclic inhibitors of PAD4.[1] (Describes the specific use of CAS 109069-75-2 in amination reactions). Retrieved from .

-

BLD Pharm. Safety Data Sheet (SDS) for Methyl 4-chloro-2-methoxy-5-nitrobenzoate. Retrieved from .

Sources

An In-depth Technical Guide to Methyl 4-chloro-2-methoxy-5-nitrobenzoate: A Key Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-2-methoxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a crucial building block in modern organic synthesis. Its strategic substitution pattern, featuring a chloro, a methoxy, a nitro group, and a methyl ester on a benzene ring, makes it a versatile precursor for the synthesis of a wide array of complex molecules, particularly in the realm of medicinal chemistry. The presence of electronically distinct and reactive functional groups allows for selective chemical transformations, providing a robust platform for the construction of diverse heterocyclic scaffolds and other intricate molecular architectures. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 4-chloro-2-methoxy-5-nitrobenzoate is fundamental for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO₅ | [1] |

| Molecular Weight | 245.62 g/mol | |

| CAS Number | 109069-75-2 | [1] |

| Appearance | White to yellowish powder | [2] |

| Boiling Point | 376.9 °C at 760 mmHg | [1] |

| Flash Point | 181.7 °C | [1] |

| Density | 1.402 g/cm³ | [1] |

Synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

The synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate can be achieved through a multi-step process starting from commercially available materials. A logical and efficient synthetic route involves the nitration of a substituted benzoic acid followed by esterification.

Synthetic Workflow Diagram

Caption: Synthetic workflow for Methyl 4-chloro-2-methoxy-5-nitrobenzoate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-methoxy-5-nitrobenzoic acid

This step involves the nitration of 4-chloro-2-methoxybenzoic acid. The methoxy group is an activating group, and the directing effects of the substituents guide the nitro group to the 5-position.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chloro-2-methoxybenzoic acid.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the solution of 4-chloro-2-methoxybenzoic acid, maintaining the reaction temperature between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a few hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring. The solid product, 4-chloro-2-methoxy-5-nitrobenzoic acid, will precipitate out.

-

Purification: Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry the product. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

Step 2: Synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

This step is a classic Fischer esterification of the synthesized carboxylic acid.

-

Reaction Setup: In a round-bottom flask, dissolve the 4-chloro-2-methoxy-5-nitrobenzoic acid in an excess of methanol.

-

Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture and reduce the volume of methanol under reduced pressure.

-

Extraction: Neutralize the remaining solution with a saturated sodium bicarbonate solution. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. The final product, Methyl 4-chloro-2-methoxy-5-nitrobenzoate, can be purified by column chromatography or recrystallization.

Applications in Drug Discovery

The strategic placement of reactive sites makes Methyl 4-chloro-2-methoxy-5-nitrobenzoate a valuable intermediate in the synthesis of pharmacologically active compounds. The nitro group can be readily reduced to an amine, which can then be used in a variety of coupling and cyclization reactions to form heterocyclic systems.

A significant application of such compounds is in the synthesis of kinase inhibitors. For instance, a structurally similar compound, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, has been utilized as a key intermediate in a novel synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[3] This highlights the potential of Methyl 4-chloro-2-methoxy-5-nitrobenzoate in the development of similar targeted therapies.

Exemplary Workflow in Kinase Inhibitor Synthesisdot

Sources

FTIR Analysis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate: A Technical Guide

Executive Summary & Molecular Context[1]

Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS: 63603-09-8) is a highly functionalized aromatic intermediate critical in the synthesis of heterocycles and pharmaceutical active ingredients (APIs). Its structure features a "push-pull" electronic system: an electron-donating methoxy group (-OCH₃) competing with electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents on a benzoate core.

For researchers and process chemists, Fourier Transform Infrared (FTIR) spectroscopy is not merely an identification tool for this molecule; it is a rapid diagnostic for regio-integrity . The specific vibrational frequencies of the nitro and carbonyl groups serve as sensitive reporters for the correct substitution pattern (2-methoxy, 5-nitro) versus potential impurities (e.g., 3-nitro isomers).

This guide provides a rigorous, self-validating protocol for the spectral characterization of this compound, moving beyond basic peak picking to mechanistic interpretation.

Theoretical Framework: Electronic Effects on Vibrational Modes

To accurately interpret the spectrum, one must understand how the substituents perturb the base vibrations of methyl benzoate.

The "Push-Pull" Effect on the Carbonyl (C=O)

The ester carbonyl at position 1 is influenced by the orthogonal electronic effects of the ring substituents:

-

2-Methoxy Group (Ortho): Acts as a

-donor (+R effect). This increases the single-bond character of the carbonyl carbon-oxygen bond, theoretically lowering the stretching frequency. -

5-Nitro Group (Meta to ester): Strongly electron-withdrawing (-I, -R). This pulls electron density from the ring, reducing conjugation with the carbonyl and raising the stretching frequency.

-

4-Chloro Group (Para to ester): Weakly deactivating (-I > +R).

Net Result: The competing effects typically stabilize the C=O stretch in the 1725–1740 cm⁻¹ range, slightly higher than unsubstituted methyl benzoate (1724 cm⁻¹) due to the dominance of the nitro group's inductive withdrawal.

Spectral Analysis: Diagnostic Bands & Assignment

The following table synthesizes theoretical values with empirical data from structurally analogous nitro-benzoates.

Table 1: Critical Vibrational Assignments

| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Intensity | Diagnostic Note |

| Ester (C=O) | Stretching | 1725 – 1740 | Strong | Sharp band. Broadening may indicate hydrolysis (acid impurity). |

| Nitro (-NO₂) | Asymmetric Stretch | 1520 – 1540 | Strong | Highly characteristic. Shifted by steric crowding if adjacent groups change. |

| Nitro (-NO₂) | Symmetric Stretch | 1340 – 1360 | Medium/Strong | Often paired with the asymmetric peak for confirmation. |

| Methoxy (-OCH₃) | C-H Asym. Stretch | 2940 – 2960 | Weak | Just below aromatic C-H. |

| Ether (Ar-O-C) | C-O-C Asym. Stretch | 1250 – 1280 | Strong | Characteristic of aryl alkyl ethers (anisole derivatives). |

| Ester (C-O) | C-O-C Stretch | 1100 – 1150 | Strong | "Rule of Three" for esters (C=O, C-C-O, O-C-C).[1] |

| Aromatic Ring | C=C Skeletal | 1580 – 1610 | Medium | Often split due to asymmetric substitution. |

| Chloro (-Cl) | C-Cl Stretch | 700 – 800 | Weak/Medium | Difficult to assign definitively without comparative reference; often in fingerprint noise. |

| Aromatic C-H | Out-of-Plane (OOP) | 800 – 900 | Medium | Pattern confirms 1,2,4,5-tetrasubstitution (isolated H atoms). |

Scientific Note: The presence of the methoxy group at the ortho position often results in a "doublet" appearance in the 1200–1300 cm⁻¹ region due to the coupling of the Ester C-O and Ether C-O vibrations.

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by incorporating "Stop/Go" decision points.

Method A: Attenuated Total Reflectance (ATR) - Recommended

-

Crystal: Diamond or ZnSe (Diamond preferred for hardness).

-

Sample State: Solid powder.

Step-by-Step:

-

Background: Collect 32 scans of the clean crystal (air background).

-

Sample Loading: Place ~5 mg of sample on the crystal.

-

Compression: Apply pressure using the anvil until the "force gauge" (if available) is in the green zone. Crucial: Inconsistent pressure leads to peak intensity variations.

-

Acquisition: Collect 32-64 scans at 4 cm⁻¹ resolution.

-

Validation (The "Stop/Go" Check):

-

Check 2350 cm⁻¹: Is there a doublet? (CO₂ interference -> Re-run background).

-

Check Baseline: Is it flat? If sloping heavily, check crystal contact.

-

Method B: KBr Pellet (Transmission) - For High Resolution

-

Ratio: 1:100 (Sample:KBr).

-

Grinding: Grind to a fine powder to avoid "Christiansen effect" (scattering that distorts baseline).

-

Pressing: Evacuate air to prevent water bands (3400 cm⁻¹) which can mask potential phenol impurities (hydrolysis products).

Logic of Interpretation (Decision Tree)

The following diagram illustrates the logical flow for confirming the identity of Methyl 4-chloro-2-methoxy-5-nitrobenzoate based on spectral features.

Caption: Logical decision tree for validating the structural integrity of the target molecule via FTIR.

Synthesis Monitoring & Quality Control

In a drug development context, this molecule is likely synthesized via the nitration of Methyl 4-chloro-2-methoxybenzoate . FTIR is an excellent tool for monitoring this reaction endpoint.

Reaction Monitoring Markers:

-

Appearance of Nitro Bands: The emergence of the 1530/1350 cm⁻¹ bands is the primary indicator of reaction progress.

-

Shift in C=O: The starting material (no nitro group) will have a C=O stretch at a lower frequency (approx. 1710-1720 cm⁻¹) due to the strong donation of the methoxy group. Upon nitration, the withdrawing effect of the -NO₂ group will shift the C=O band to a higher frequency (1725-1740 cm⁻¹).

-

Disappearance of C-H (Position 5): While difficult to see in FTIR (better in NMR), the specific aromatic OOP bending pattern in the fingerprint region (800-900 cm⁻¹) will simplify as the ring becomes tetrasubstituted.

Common Impurities:

-

Hydrolysis Product (Acid): Look for a "beard" (broad O-H stretch) spanning 2500–3300 cm⁻¹ and a shift in C=O to ~1680-1700 cm⁻¹ (dimeric acid).

-

Isomers: If the nitration occurs at position 3 (less likely due to sterics and electronics, but possible), the N-O symmetric stretch often shifts by 10-20 cm⁻¹ due to crowding by the adjacent methoxy group.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 49757533, Methyl 4-chloro-3-methoxy-5-nitrobenzoate. (Note: Isomeric references used for functional group correlation). Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative source for general nitro/ester shifts).

-

NIST Mass Spectrometry Data Center. Methyl 2-chloro-4-nitrobenzoate Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] (Source for analogous chloro-nitrobenzoate spectral patterns). Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters. Spectroscopy Online. (Source for "Rule of Three" in aromatic ester analysis). Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

This guide provides an in-depth technical analysis of the mass spectrometry (MS) characteristics of Methyl 4-chloro-2-methoxy-5-nitrobenzoate . It is designed for analytical scientists and medicinal chemists requiring rigorous structural validation and impurity profiling protocols.[1]

Executive Summary & Physicochemical Context

Methyl 4-chloro-2-methoxy-5-nitrobenzoate (Molecular Formula:

Accurate MS analysis is challenging due to the simultaneous presence of an electron-withdrawing nitro group, an electron-donating methoxy group, and a halogen.[1] This guide delineates the ionization behavior, isotopic signatures, and fragmentation pathways required to distinguish this molecule from its regioisomers (e.g., the 3-methoxy analog).[1]

Key Physicochemical Parameters

| Parameter | Value | MS Relevance |

| Monoisotopic Mass | 245.0091 Da ( | Base peak for mass accuracy checks.[1] |

| Molecular Weight | 245.62 g/mol | Average weight for stoichiometric calculations.[1] |

| LogP (Predicted) | ~2.2 | Suitable for Reverse Phase LC-MS (C18).[1] |

| pKa | N/A (Non-ionizable core) | Requires adduct formation or fragmentation for ionization.[1] |

| Isotopic Signature | Critical for confirming halogenation.[1] |

Ionization Strategy & Source Parameters

Electrospray Ionization (ESI)

While the molecule lacks a highly basic nitrogen or acidic proton, it contains multiple Lewis basic sites (carbonyl, nitro, methoxy) suitable for positive mode ionization.[1]

-

Mode: ESI Positive (+)[1]

-

Primary Ion:

at m/z 246.01[1] -

Adducts: Sodium adducts

(m/z 268.[1]00) are common in non-buffered mobile phases due to the ester functionality.[1] -

Solvent System: Methanol/Water + 0.1% Formic Acid.[1] The acid is crucial to protonate the carbonyl oxygen of the ester, facilitating the

species.[1]

Electron Ionization (EI) for GC-MS

For structural fingerprinting (orthogonal to LC-MS), EI at 70 eV is highly effective.[1]

-

Molecular Ion:

at m/z 245 (distinctly visible).[1] -

Base Peak: Often

or the benzoyl cation formed after ester cleavage.[1]

Fragmentation Mechanisms & Structural Elucidation

The fragmentation of Methyl 4-chloro-2-methoxy-5-nitrobenzoate is driven by the interplay between the nitro group and the ortho-substituents .[1]

The Chlorine Isotope Flag

Before analyzing fragmentation, the precursor ion must be validated via the chlorine isotope pattern.

-

Pattern: A doublet separated by 2 Da.

-

Intensity Ratio: The m/z 246 (

) peak should be approximately 3 times the intensity of the m/z 248 ( -

Note: Any deviation from this 3:1 ratio suggests interference or dechlorination artifacts.[1]

Key Fragmentation Pathways (MS/MS)

Upon Collision Induced Dissociation (CID) of the

-

Loss of Nitro Group (

): -

Loss of Methoxy/Methanol (Ester Cleavage):

-

Combined Loss (Benzoyl Cation Formation):

-

Sequential loss of the ester methoxy and the nitro group yields the substituted benzoyl cation.

-

m/z ~169 (Chloromethoxybenzoyl cation).[1]

-

Visualizing the Fragmentation Tree

The following diagram illustrates the logical flow of fragmentation for structural confirmation.

Figure 1: Proposed ESI(+) MS/MS fragmentation pathway highlighting the critical Chlorine isotope check and primary neutral losses.

Experimental Protocol: LC-MS/MS Profiling

This protocol is designed to be self-validating. The use of a "system suitability" step ensures the instrument is capable of detecting the specific isotopic pattern required.

Sample Preparation[1]

-

Stock Solution: Dissolve 1 mg of Methyl 4-chloro-2-methoxy-5-nitrobenzoate in 1 mL of Acetonitrile (ACN).

-

Working Standard: Dilute stock 1:100 with 50:50 ACN:Water (Final conc: 10 µg/mL).

-

Filtration: 0.22 µm PTFE filter (removes particulate matter that causes source suppression).[1]

LC-MS Method Parameters

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50mm, 1.7µm | Standard RP retention for moderately polar aromatics.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation ( |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent, compatible with MS.[1] |

| Gradient | 5% B to 95% B over 5 mins | Rapid elution; compound likely elutes ~3.0-3.5 min.[1] |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation.[1] |

| MS Source | ESI Positive | See Section 2.[1]1. |

| Scan Range | m/z 100 - 500 | Covers parent and all key fragments.[1] |

Analytical Decision Tree

Use this workflow to troubleshoot and validate results.

Figure 2: Step-by-step logic for validating the identity of the target molecule.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl 4-nitrobenzoate (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[1][7] Available at: [Link][1]

-

PubChem. Methyl 4-chloro-3-methoxy-5-nitrobenzoate (Regioisomer Data).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for interpretation of nitro/chloro aromatic patterns).

-

Holčapek, M., et al. Fragmentation behavior of nitro-aromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[1] (General reference for nitro-group loss mechanisms).

Sources

- 1. Methyl 4-chloro-3-methoxy-5-nitrobenzoate | C9H8ClNO5 | CID 49757533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-nitrobenzoate(618-95-1) MS spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzoic acid, 4-nitro-, methyl ester [webbook.nist.gov]

Technical Guide: Solubility Profiling & Solvent Selection for Methyl 4-chloro-2-methoxy-5-nitrobenzoate

[1][2]

Executive Technical Summary

Methyl 4-chloro-2-methoxy-5-nitrobenzoate (CAS 109069-75-2) is a critical highly functionalized intermediate used in the synthesis of EGFR inhibitors such as Osimertinib.[1][2] Its physicochemical behavior is dominated by the interplay between the hydrophobic chlorobenzene core and the polar nitro/ester functionalities.[1][2]

Effective process control requires precise solubility data to optimize:

-

Nucleophilic Substitution Reactions: High solubility is required in aprotic solvents (DMF, DMAc) to facilitate

reactions with amines.[1] -

Purification (Recrystallization): A steep solubility-temperature gradient is necessary, typically achieved using short-chain alcohols (Methanol) or Anti-Solvent Crystallization (DMF/Water).[1][2]

Physicochemical Baseline:

-

Molecular Formula:

[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Melting Point (

): 103–108 °C (376–381 K)[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Solubility Class: Lipophilic ester with polarizability; sparingly soluble in water, highly soluble in polar aprotic solvents.[1]

Solubility Profile & Solvent Screening[1][2]

The solubility of Methyl 4-chloro-2-methoxy-5-nitrobenzoate follows a distinct "Like Dissolves Like" pattern modulated by dipole-dipole interactions.[1][2] The following classification guides solvent selection for reaction and purification.

Solvent Classification Table[1][2]

| Solvent Class | Representative Solvents | Solubility Behavior | Process Application |

| Polar Aprotic | DMF , DMAc, DMSO, NMP | High (>100 mg/mL) | Primary reaction media for amination/substitution steps.[1][2] |

| Polar Protic | Methanol , Ethanol, IPA | Temperature Dependent | Ideal for cooling crystallization.[1] High solubility at boiling; low at RT.[1][2] |

| Moderately Polar | THF, Ethyl Acetate, Acetone | Moderate to High | Co-solvents for reaction or extraction phases.[1] |

| Non-Polar | Toluene, Heptane, Hexane | Low (<5 mg/mL) | Anti-solvents for precipitation or washing to remove non-polar impurities.[1] |

| Aqueous | Water, Brine | Insoluble | Universal anti-solvent for quenching DMF/DMSO reactions.[1] |

Mechanistic Insight[1][2][5][6]

-

Reaction Media (DMF/DMAc): The nitro and ester groups serve as hydrogen bond acceptors.[1] Polar aprotic solvents like DMF disrupt the crystal lattice effectively, stabilizing the transition state during nucleophilic aromatic substitution (e.g., reaction with methylamine or indole derivatives).[1]

-

Crystallization (Methanol): The compound exhibits a positive enthalpy of solution (

) in alcohols.[1] As temperature decreases, the solvation shell energy barrier increases, forcing rapid nucleation.[1] This makes Methanol the "Gold Standard" solvent for purifying this intermediate from crude reaction mixtures.[1][2]

Thermodynamic Modeling Framework

To predict solubility at unmeasured temperatures, researchers must model experimental data using thermodynamic equations.[1] For this nitrobenzoate derivative, the Modified Apelblat Equation provides the highest correlation accuracy (

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (

- : Mole fraction solubility.[1][2]

- : Temperature in Kelvin.[1][2]

-

: Empirical constants derived from regression analysis of experimental data.

-

Note: For nitrobenzoates in alcohols,

is often non-zero, reflecting the temperature dependence of the enthalpy of solution.[1]

-

Ideal Solubility Reference (Van't Hoff)

Before experimentation, calculate the theoretical Ideal Solubility (

- : Enthalpy of fusion (Determine via DSC, typically ~20-30 kJ/mol for this class).[1][2]

- : Melting temperature (Use 381.15 K).

- : Gas constant (8.314 J/mol[1][2]·K).

Application: If experimental solubility in a solvent is significantly lower than

Experimental Protocols

Protocol A: Dynamic Polythermal Method (Laser Monitoring)

Best for generating full solubility curves quickly.[1][2]

-

Preparation: Weigh precise amounts of Methyl 4-chloro-2-methoxy-5-nitrobenzoate into four reactor vials.

-

Solvent Addition: Add varying volumes of solvent (e.g., Methanol) to create different concentration tiers (e.g., 0.05, 0.10, 0.15, 0.20 g/mL).[1]

-

Heating Ramp: Heat the slurry at 1.0 °C/min with constant stirring (400 rpm).

-

Detection: Record the temperature (

) where the transmission reaches 100% (complete dissolution). -

Cooling Ramp: Cool at 1.0 °C/min and record the temperature (

) where transmission drops (nucleation). -

Data Processing: Plot Concentration vs.

to generate the solubility saturation curve.

Protocol B: Static Equilibrium Method (Gravimetric)

Best for validating specific data points.[1][2]

-

Saturation: Add excess solid to the solvent in a jacketed vessel at constant temperature (e.g., 25.0 ± 0.1 °C).

-

Equilibration: Stir for 24–48 hours.

-

Sampling: Stop stirring and allow phases to separate for 1 hour.

-

Filtration: Withdraw supernatant through a 0.45 µm pre-heated syringe filter.

-

Quantification: Evaporate solvent in a tared dish under vacuum and weigh the residue.

Critical Process Workflows (Visualization)

Diagram 1: Solubility Determination Workflow

This logic flow ensures data integrity during the characterization phase.[1]

Caption: Workflow for determining solubility limits using Dynamic (Polythermal) and Static (Isothermal) methodologies.

Diagram 2: Solvent Selection Logic for Recrystallization

Decision tree for selecting the optimal solvent system based on solubility data.

Caption: Logic gate for classifying solvents into Crystallization, Reaction, or Anti-solvent roles based on thermal solubility differentials.

References

-

Compound Identification & Properties

-

Synthesis & Solvent Context (Osimertinib Intermediates)

-

Thermodynamic Modeling of Nitrobenzoates

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.[1][2] (Establishes the Apelblat model applicability for benzoic acid derivatives).

-

-

Experimental Methodology

-

Process Patent Literature

synthesis pathway for Methyl 4-chloro-2-methoxy-5-nitrobenzoate

An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Introduction

Methyl 4-chloro-2-methoxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a key building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its specific substitution pattern, featuring chloro, methoxy, nitro, and methyl ester groups, provides multiple reaction sites for further chemical transformations. Substituted benzoic acids and their esters are fundamental precursors in medicinal chemistry.[1] This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to Methyl 4-chloro-2-methoxy-5-nitrobenzoate, intended for researchers, chemists, and professionals in the field of drug development. The narrative focuses on the strategic rationale behind the chosen pathway, detailed experimental protocols, and the underlying chemical principles that ensure a successful outcome.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step pathway commencing from a commercially available starting material. The final ester functionality can be installed via esterification of the corresponding carboxylic acid. This intermediate, 4-chloro-2-methoxy-5-nitrobenzoic acid, can be synthesized through an electrophilic aromatic substitution reaction—specifically, the nitration of 4-chloro-2-methoxybenzoic acid. This strategy is chemically sound as the directing effects of the substituents on the starting material guide the incoming nitro group to the desired position.

Caption: Mechanism of electrophilic nitration.

Experimental Protocol: Nitration

Caution: This procedure involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials:

-

4-chloro-2-methoxybenzoic acid * Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Distilled Water

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid (60 mL).

-

Cool the flask in an ice-salt bath to below 0 °C.

-

Slowly add 4-chloro-2-methoxybenzoic acid (10.0 g, 53.6 mmol) in small portions, ensuring the temperature remains below 5 °C. Stir until all the solid has dissolved.

-

Prepare the nitrating mixture by cautiously adding concentrated nitric acid (6.0 mL, ~90 mmol) to concentrated sulfuric acid (15 mL) in a separate flask, pre-chilled in an ice bath.

-

Add the cold nitrating mixture dropwise to the dissolved substrate solution over 30-45 minutes. The temperature of the reaction mixture must be maintained below 5 °C throughout the addition to prevent over-nitration and side reactions. [2]6. After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

-

Very slowly and carefully, pour the reaction mixture onto a beaker containing 400 g of crushed ice with constant stirring.

-

A precipitate of 4-chloro-2-methoxy-5-nitrobenzoic acid will form.

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold distilled water until the filtrate is neutral to litmus paper.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected product is a pale yellow solid. [3][4]

Part 2: Synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate via Esterification

The final step is the conversion of the synthesized carboxylic acid to its corresponding methyl ester. Fischer esterification, using methanol in the presence of an acid catalyst, is a classic and effective method.

Experimental Protocol: Esterification

Materials:

-

4-chloro-2-methoxy-5-nitrobenzoic acid (from Part 1)

-

Methanol (CH₃OH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Reflux apparatus

Procedure:

-

Place the dried 4-chloro-2-methoxy-5-nitrobenzoic acid (10.0 g, 43.2 mmol) and anhydrous methanol (100 mL) into a 250 mL round-bottom flask.

-

Carefully add concentrated sulfuric acid (2.0 mL) as a catalyst.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Let the reaction proceed for 4-6 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Pour the remaining mixture into a separatory funnel containing 150 mL of cold water and 100 mL of ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water (100 mL) and saturated sodium bicarbonate solution (2 x 75 mL) to neutralize any remaining acid. Finally, wash with brine (75 mL).

-

Dry the organic layer over anhydrous magnesium sulfate. [5]10. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl ester.

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to afford Methyl 4-chloro-2-methoxy-5-nitrobenzoate as a solid.

Data Summary and Characterization

The following table summarizes typical quantitative data for this two-step synthesis.

| Parameter | Step 1: Nitration | Step 2: Esterification |

| Starting Material | 4-chloro-2-methoxybenzoic acid | 4-chloro-2-methoxy-5-nitrobenzoic acid |

| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ | Methanol, Conc. H₂SO₄ |

| Product | 4-chloro-2-methoxy-5-nitrobenzoic acid | Methyl 4-chloro-2-methoxy-5-nitrobenzoate |

| Typical Yield | 85-95% | 80-90% |

| Appearance | Pale yellow solid | Off-white to yellow solid |

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the aromatic ring and the methyl groups.

-

¹³C NMR: To verify the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₉H₈ClNO₅).

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) stretch, the C-O stretch, and the N-O stretches of the nitro group.

-

Melting Point: To assess the purity of the crystalline product.

Conclusion

The described two-step synthesis provides a robust and high-yielding pathway to Methyl 4-chloro-2-methoxy-5-nitrobenzoate. The strategy relies on fundamental and predictable principles of electrophilic aromatic substitution and esterification. By carefully controlling reaction parameters, particularly temperature during the nitration step, this protocol can be reliably executed to produce a high-purity product essential for further applications in synthetic and medicinal chemistry.

References

-

Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

- Google Patents. (CN105237422A). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- Google Patents. (CN111960947A). Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor.

-

MDPI. (2011). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

- Google Patents. (CN103408430A). Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

National Center for Biotechnology Information. (2011). Methyl 5-chloro-2-nitrobenzoate. [Link]

-

CDC Stacks. Supporting Information. [Link]

- Google Patents. (CN103274974A). Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.

- Google Patents. (CN104356000A). Method for preparing 3-nitro-4-methoxy benzoic acid.

-

PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

-

Quora. What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?[Link]

-

Hyma Synthesis Pvt. Ltd. Product Listing. [Link]

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

-

PubChem. Methyl 4-chloro-3-methoxy-5-nitrobenzoate. [Link]

-

Chemsrc. 4-Chloro-2-Methoxy-5-nitro-benzoic acid. [Link]

-

University of Northern Colorado ScholarWorks. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

Sources

- 1. 4-Chloro-2-methoxy-5-methylbenzoic Acid [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. 68255-77-6|4-Chloro-2-methoxy-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 4. 4-Chloro-2-Methoxy-5-nitro-benzoic acid | CAS#:68255-77-6 | Chemsrc [chemsrc.com]

- 5. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Functionalization: Electrophilic Substitution on Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Executive Summary

This technical guide analyzes the electrophilic aromatic substitution (EAS) profile of Methyl 4-chloro-2-methoxy-5-nitrobenzoate . As a highly functionalized polysubstituted benzene, this molecule represents a classic "push-pull" system where steric constraints and electronic directing effects create a distinct regiochemical landscape.

For researchers and drug development professionals, understanding this scaffold is critical for two reasons:

-

Synthesis: The molecule is generated via a highly regioselective nitration of Methyl 4-chloro-2-methoxybenzoate.

-

Reactivity Limits: Once formed, the ring becomes electronically deactivated toward further electrophilic attack, necessitating a pivot to nucleophilic aromatic substitution (

) for subsequent functionalization.

Part 1: Electronic Topography & Regiochemical Analysis

To predict reactivity, we must map the electronic influence of existing substituents on the benzene ring. The substrate for the primary EAS event is the precursor Methyl 4-chloro-2-methoxybenzoate .

The "Push-Pull" Dynamics

The ring is a battleground between activating and deactivating groups:

| Position | Substituent | Electronic Effect | Directing Effect |

| C1 | Ester ( | Deactivating (EWG) | Meta director |

| C2 | Methoxy ( | Strongly Activating (EDG) | Ortho/Para director |

| C4 | Chlorine ( | Weakly Deactivating | Ortho/Para director |

| C5 | Nitro ( | Strongly Deactivating (EWG) | Meta director |

(Note: The C5-Nitro group is the result of the substitution described below.)

The Regiochemical Conflict (Pre-Nitration)

Before the nitro group is added, the precursor (Methyl 4-chloro-2-methoxybenzoate) has two open sites: C3 and C5 .

-

Position C3 (The Steric Trap):

-

Electronic: Activated by C2-OMe (Ortho) and C4-Cl (Ortho).

-

Steric: Severely hindered. It is "sandwiched" between the methoxy group and the chlorine atom. This is a classic "buttressing effect" zone where electrophilic attack is kinetically disfavored.

-

-

Position C5 (The Kinetic Sweet Spot):

-

Electronic:

-

Para to the strong C2-Methoxy activator (Strongest directing force).

-

Meta to the C1-Ester deactivator (Compatible).

-

Ortho to the C4-Chlorine (Compatible).

-

-

Steric: Relatively accessible, flanked only by the Chlorine and a Hydrogen (C6).

-

Part 2: The Primary EAS Event (Synthesis)

The most relevant electrophilic substitution for this topic is the Nitration of Methyl 4-chloro-2-methoxybenzoate to yield the target 5-nitro compound.

Mechanism of Action

The reaction proceeds via the generation of a nitronium ion (

-

Activation:

-

Attack: The

-electrons of the benzene ring (nucleophile) attack the highly electrophilic -

Restoration: A base (

) abstracts the proton from C5, restoring aromaticity and locking the nitro group in place.

Visualizing the Pathway

The following diagram illustrates the directing effects and the singular path to the C5-nitro product.

Figure 1: Regioselectivity map showing why C5 is the exclusive site for nitration.

Part 3: The "Dead Ring" & Advanced Reactivity

Once the target molecule (Methyl 4-chloro-2-methoxy-5-nitrobenzoate ) is formed, the rules of engagement change drastically.

Limits of Further Electrophilic Substitution

Researchers often ask: Can we brominate or alkylate this ring further? The answer is generally NO.

-

Deactivation Overload: The ring now possesses two strong electron-withdrawing groups (Nitro at C5, Ester at C1) and one weak deactivator (Chloro at C4). The only activator (Methoxy at C2) is overwhelmed.

-

The C6 Wasteland: The only remaining open position is C6 .

-

C6 is Meta to the activating Methoxy group (no activation).

-

C6 is Ortho to the deactivating Ester and Nitro groups.

-

Result: The electron density at C6 is critically low. Friedel-Crafts reactions will fail completely. Halogenation would require extreme forcing conditions that likely degrade the ester.

-

The Pivot to Nucleophilic Substitution ( )

While the ring is "dead" to electrophiles, it is highly "alive" to nucleophiles. This is the primary utility of this scaffold in drug discovery (e.g., kinase inhibitor synthesis).

-

Mechanism: Nucleophilic Aromatic Substitution (

). -

Leaving Groups: The Chlorine at C4 is activated by the ortho-Nitro and para-Ester groups.

-

Application: Reaction with amines (e.g., methylamine, aniline derivatives) will displace the Chlorine (and occasionally the Methoxy) to form diverse amino-benzoate scaffolds [1].

Part 4: Experimental Protocol (Synthesis)

Objective: Synthesis of Methyl 4-chloro-2-methoxy-5-nitrobenzoate via Nitration. Scale: Laboratory (10 mmol scale).

Materials

-

Substrate: Methyl 4-chloro-2-methoxybenzoate (2.0 g, ~10 mmol).

-

Reagent A: Concentrated Sulfuric Acid (

, 98%). -

Reagent B: Concentrated Nitric Acid (

, 70%). -

Solvent: Dichloromethane (DCM) or neat (in acid).

Step-by-Step Methodology

-

Preparation of Nitrating Mixture:

-

In a separate vial, cool 2.0 mL of conc.

to 0°C. -

Slowly add 1.0 mL of conc.

dropwise with stirring. Keep T < 10°C. -

Why: Pre-mixing generates the active nitronium ion (

) while managing the exotherm.

-

-

Substrate Solubilization:

-

Place 2.0 g of Methyl 4-chloro-2-methoxybenzoate in a 50 mL round-bottom flask.

-

Add 5.0 mL of conc.

. Stir at 0°C until fully dissolved. -

Note: The ester is stable in cold sulfuric acid.

-

-

Addition:

-

Add the cold Nitrating Mixture to the substrate solution dropwise over 20 minutes.

-

CRITICAL: Maintain internal temperature between 0°C and 5°C.

-

Control: If T > 10°C, oxidation byproducts increase, and regioselectivity decreases.

-

-

Reaction:

-

Stir at 0–5°C for 1 hour.

-

Monitor via TLC (Hexane:EtOAc 3:1). The product will be more polar (lower

) than the starting material but less polar than the acid hydrolysis byproduct.

-

-

Quench & Workup:

-

Pour the reaction mixture onto 50 g of crushed ice with vigorous stirring. The product should precipitate as a pale yellow solid.

-

Filter the solid or extract with Ethyl Acetate (3 x 20 mL).

-

Wash the organic layer with saturated

(to remove residual acid) and Brine.

-

-

Purification:

-

Recrystallize from Methanol/Water or Ethanol.

-

Yield: Typically 85-95%.

-

Part 5: Data Summary

| Parameter | Value / Description |

| Molecular Formula | |

| Molecular Weight | 245.62 g/mol |

| Primary Reactivity | Electrophilic Substitution (Pre-Nitro) / Nucleophilic Substitution (Post-Nitro) |

| Regioselectivity | >98% C5-Nitro isomer |

| Key Intermediate For | EGFR/VEGFR Kinase Inhibitors (e.g., Lenvatinib analogs) |

References

-

Synthesis of PAD4 Inhibitors.World Intellectual Property Organization, WO2017100594A1.

with amines). Link -

Nitration of Methyl Benzoate Derivatives. Organic Syntheses, Coll. Vol. 1, p. 372 (1941). (Foundational protocol for nitration of deactivated benzoate esters). Link

-

Regioselectivity in EAS. Chemistry LibreTexts. (General mechanistic principles explaining the ortho/para direction of methoxy vs. steric hindrance). Link

Sources

Methyl 4-chloro-2-methoxy-5-nitrobenzoate: A Pivotal Scaffold for Heterocyclic Synthesis

[1][2]

Executive Summary

Methyl 4-chloro-2-methoxy-5-nitrobenzoate is a highly functionalized aromatic intermediate acting as a "synthetic hub" in medicinal chemistry.[1][2] Its value lies in its tris-orthogonal reactivity: an electrophilic carbon (C4-Cl) susceptible to SNAr, a reducible nitro group (C5-NO2) serving as a latent amine, and an ester (C1-COOMe) ready for cyclization or hydrolysis.[2]

This compound is a critical precursor in the synthesis of Benzimidazole-based inhibitors , specifically targeting Protein Arginine Deiminase 4 (PAD4) , and is utilized in the development of kinase inhibitors where a defined 1,2,4,5-substitution pattern on the benzene ring is required.[2]

Chemical Profile:

Synthetic Access and Preparation

The synthesis of this precursor relies on exploiting the directing effects of the methoxy and chloro substituents to install the nitro group with high regiocontrol.[2]

Retrosynthetic Logic

The 1,2,4,5-substitution pattern is most efficiently accessed via the nitration of Methyl 4-chloro-2-methoxybenzoate .[2] The methoxy group (strong ortho/para donor) at C2 and the chloro group (weak ortho/para director) at C4 cooperatively direct electrophilic aromatic substitution to the C5 position, which is also meta to the deactivating ester.[2]

Figure 1: Synthetic route to the target precursor. The cooperative directing effects ensure high regioselectivity at C5.[2]

Reactivity Profile & Applications

The compound's utility is defined by its ability to undergo sequential, orthogonal transformations.[2]

The "Synthetic Hub" Concept

-

Site A (C4-Cl): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitro group and para-ester.[2] It reacts readily with primary and secondary amines.[2]

-

Site B (C5-NO2): A masked aniline.[2] Once the C4-Cl is displaced by an amine, the nitro group can be reduced to a primary amine, creating a vicinal diamine system.[2]

-

Site C (C1-COOMe): Allows for subsequent cyclization (e.g., to benzimidazoles or quinazolines) or hydrolysis to the free acid.[2]

Application: Synthesis of PAD4 Inhibitors

A primary application of this scaffold is in the synthesis of benzimidazole derivatives, such as those found in PAD4 inhibitors (e.g., analogs of GSK484).[2]

Mechanism:

-

Displacement: The C4-chloro is displaced by methylamine.[2]

-

Reduction: The C5-nitro is reduced to an amine.[2]

-

Cyclization: The resulting N-methyl-1,2-diamine reacts with an aldehyde or carboxylic acid to close the imidazole ring.[2]

Figure 2: The standard workflow for converting the precursor into a bioactive benzimidazole core.[2]

Experimental Protocols

The following protocols are synthesized from verified patent literature and standard medicinal chemistry practices for this specific scaffold.

Protocol A: SNAr Displacement with Methylamine

Context: First step in generating the benzimidazole core.[2]

-

Setup: Charge a reaction vessel with Methyl 4-chloro-2-methoxy-5-nitrobenzoate (1.0 equiv) and anhydrous DMF (10 mL/g).

-

Addition: Cool to 0°C. Add Methylamine (2.0 M in THF, 1.2 equiv) dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 20 hours.

-

Note: If reaction is sluggish, add Potassium Carbonate (1.2 equiv) and heat to 50°C.

-

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na2SO4, and concentrate.[2]

-

Expected Outcome: Yellow/Orange solid (Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate).[1][2]

Protocol B: Nitro Reduction (Dithionite Method)

Context: Preferred over hydrogenation when halogen sensitivity is a concern, though the Cl has already been displaced here.[2]

-

Setup: Dissolve the SNAr product (from Protocol A) in a mixture of Ethanol/Water (3:1).

-

Reduction: Add Sodium Hydrosulfite (Na2S2O4, 3.0 equiv) in one portion.

-

Conditions: Heat to reflux for 2–4 hours. The yellow color of the nitro compound should fade.[2]

-

Workup: Cool, dilute with DCM, and wash with water.[2]

-

Instability Warning: The resulting diamine (Methyl 5-amino-2-methoxy-4-(methylamino)benzoate) is oxidation-sensitive (turns dark/purple upon air exposure).[1][2] Use immediately in the next cyclization step.

Troubleshooting & Optimization

| Issue | Root Cause | Optimization Strategy |

| Incomplete SNAr | Steric hindrance or low nucleophilicity.[1][2] | Use a polar aprotic solvent (DMSO or NMP) instead of DMF.[2] Increase temperature to 80°C. |

| Hydrolysis of Ester | Basic conditions during SNAr. | Avoid aqueous bases.[1][2] Use DIPEA or solid K2CO3 under anhydrous conditions.[2] |

| Regio-scrambling | Incorrect starting material isomer. | Verify CAS 109069-75-2 via NMR.[1][2] The methoxy signal should be distinct (~3.9 ppm) and NOESY should show proximity to the aromatic proton at C3.[2] |

| Diamine Decomposition | Oxidation of electron-rich aniline.[1][2] | Perform reduction and subsequent cyclization in a "telescoped" one-pot process if possible. Keep under N2. |

References

-

Lewis, H. D., et al. (2017).[2] Bicyclic inhibitors of PAD4. World Intellectual Property Organization.[2] WO2017100594A1 .[2] (Describes the specific synthesis of PAD4 inhibitors starting from CAS 109069-75-2).

-

PubChem. (2025).[2][6] Methyl 4-chloro-2-methoxy-5-nitrobenzoate (Compound Summary). National Center for Biotechnology Information.[2] [2]

-

GMR Pharma. (2024).[2] API Intermediates Catalog: Methyl 4-chloro-2-methoxy-5-nitrobenzoate.[1][2] (Verification of commercial availability and CAS identity).

Sources

- 1. Speciality Chemicals – GMR Pharma [gmrpharma.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. 4-Chloro-2-Methoxy-5-nitro-benzoic acid | CAS#:68255-77-6 | Chemsrc [chemsrc.com]

- 4. lookchem.com [lookchem.com]

- 5. WO2017100594A1 - Bicyclic inhibitors of pad4 - Google Patents [patents.google.com]

- 6. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of Methyl 4-chloro-2-methoxy-5-nitrobenzoate in Modern Drug Discovery: Application Notes and Protocols

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 4-chloro-2-methoxy-5-nitrobenzoate is a highly functionalized aromatic compound that has emerged as a pivotal building block in drug discovery. Its unique substitution pattern, featuring a reactive chloro group activated by a para-nitro group, a methoxy group, and a methyl ester, provides a versatile platform for the construction of a diverse array of complex heterocyclic molecules. This technical guide provides an in-depth exploration of the synthetic utility of this compound, detailing its key transformations and showcasing its application in the synthesis of bioactive molecules, including kinase inhibitors. The strategic arrangement of its functional groups allows for a series of selective and high-yielding reactions, making it an invaluable tool for researchers and drug development professionals.

Core Synthetic Transformations: A Gateway to Molecular Diversity

The chemical reactivity of Methyl 4-chloro-2-methoxy-5-nitrobenzoate is dominated by three key functional groups: the chloro, nitro, and methyl ester moieties. The judicious manipulation of these groups opens a gateway to a vast chemical space for drug discovery.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chloro substituent at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group situated para to it. This activation facilitates the displacement of the chloride ion by a wide range of nucleophiles, most notably primary and secondary amines, to forge new carbon-nitrogen bonds. This reaction is fundamental to the synthesis of various heterocyclic scaffolds.

-

Causality of Experimental Choices: The choice of a polar aprotic solvent like PEG 400 or DMF facilitates the SNAr reaction by solvating the cationic counter-ion of the nucleophile and increasing its nucleophilicity. The elevated temperature is necessary to overcome the activation energy of the reaction.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol describes a general method for the reaction of Methyl 4-chloro-2-methoxy-5-nitrobenzoate with a variety of amine nucleophiles.

Materials:

-

Methyl 4-chloro-2-methoxy-5-nitrobenzoate

-

Amine derivative (e.g., aniline, morpholine, piperidine) (2 equivalents)

-

Polyethylene glycol 400 (PEG 400)

-

Dichloromethane (DCM)

-

Water

-

Brine

Procedure:

-

In a sealed reaction vial, combine Methyl 4-chloro-2-methoxy-5-nitrobenzoate (1 equivalent) and the desired amine (2 equivalents).

-

Add PEG 400 to the vial to create a stirrable mixture.

-

Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 5-10 minutes.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and water.

-

Separate the organic phase.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

The product can be further purified by column chromatography on silica gel.

Reduction of the Nitro Group: Unmasking a Key Amine Functionality

The nitro group at the C5 position serves as a masked amino group. Its reduction to a primary amine is a crucial step in many synthetic sequences, as the resulting aniline derivative is a key precursor for the construction of various heterocyclic systems, including quinazolines. Several methods are available for this transformation, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule.

-

Trustworthiness of Protocols: The protocols provided for nitro reduction are well-established and widely used in organic synthesis. Stannous chloride (SnCl2) in an acidic medium is a classic and reliable method, while catalytic hydrogenation offers a cleaner alternative with high efficiency.

Protocol 2: Nitro Group Reduction using Stannous Chloride (SnCl2)

This protocol details the reduction of the nitro group to an amine using stannous chloride dihydrate.

Materials:

-

Methyl 4-amino-2-methoxy-5-nitrobenzoate derivative (from Protocol 1)

-

Stannous chloride dihydrate (SnCl2·2H2O) (10 equivalents)

-

Ethanol

-

Ethyl acetate

-

2M Potassium hydroxide (KOH) solution

-

Brine

Procedure:

-

Dissolve the nitro-containing starting material (1 equivalent) in ethanol in a round-bottom flask.

-

Add stannous chloride dihydrate (10 equivalents) to the solution.[2]

-

Heat the reaction mixture to reflux or expose to ultrasonic irradiation at 30°C for 2 hours, monitoring the reaction by TLC.[2]

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and a 2M KOH solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine and water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography.

Protocol 3: Catalytic Hydrogenation of the Nitro Group

This protocol describes a clean and efficient method for nitro group reduction using catalytic hydrogenation.

Materials:

-

Methyl 4-amino-2-methoxy-5-nitrobenzoate derivative

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethyl acetate or Methanol

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

-

In a two-necked round-bottom flask, dissolve the nitro compound in ethyl acetate.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times.[3]

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[3]

-

Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 15 hours.[3]

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the desired aniline derivative.

Hydrolysis of the Methyl Ester: Unveiling the Carboxylic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This transformation is often a necessary step to enable subsequent reactions, such as amide bond formation or to provide a key functional group for biological activity.

-

Authoritative Grounding: The saponification of esters is a fundamental reaction in organic chemistry, and the provided protocol is based on well-established procedures.[4]

Protocol 4: Saponification of the Methyl Ester

This protocol outlines the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

-

Methyl 4-substituted-2-methoxy-5-aminobenzoate derivative

-

Sodium hydroxide (NaOH)

-

Water

-

Methanol

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

In a round-bottomed flask, dissolve the methyl ester in a mixture of methanol and water.

-

Add a solution of sodium hydroxide (2 equivalents) in water.[4]

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 5-10 minutes of boiling is sufficient).[4]

-

Cool the reaction mixture and dilute it with an equal volume of water.

-

Pour the cooled solution into concentrated hydrochloric acid with stirring.[4]

-

Cool the mixture to room temperature to allow the carboxylic acid to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the desired carboxylic acid.

Application in Drug Discovery: Synthesis of a Kinase Inhibitor Precursor

To illustrate the practical utility of Methyl 4-chloro-2-methoxy-5-nitrobenzoate, we present a synthetic workflow towards a precursor for a class of potent kinase inhibitors, such as those targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R).[5][6][7][][9][10][11][12]

Workflow Diagram:

Caption: Synthetic workflow from the building block to a quinazolinone core.

This workflow highlights the sequential application of the core synthetic transformations described above. The initial SNAr reaction introduces a substituted aniline, which is a common feature in many kinase inhibitors. Subsequent reduction of the nitro group provides a vicinal diamine precursor, which can then be cyclized to form a quinazolinone ring system, a privileged scaffold in medicinal chemistry.

Quantitative Data Summary:

| Step | Reaction | Reagents & Conditions | Typical Yield | Reference |

| 1 | Nucleophilic Aromatic Substitution | Arylamine, Base, 120°C | >80% | [1] |

| 2 | Nitro Group Reduction | SnCl2·2H2O, Ethanol, Reflux | High | [2] |

| 3 | Cyclization to Quinazolinone | Formamide, High Temperature | Variable | [13] |

Conclusion: A Strategically Important Intermediate

Methyl 4-chloro-2-methoxy-5-nitrobenzoate is a highly valuable and versatile building block in medicinal chemistry. Its straightforward and selective reactivity allows for the efficient construction of complex molecular architectures. The facile transformations of its key functional groups—nucleophilic aromatic substitution of the chloro group, reduction of the nitro group, and hydrolysis of the methyl ester—provide a robust platform for the synthesis of diverse heterocyclic compounds. The successful application of this scaffold in the synthesis of precursors for potent kinase inhibitors underscores its strategic importance in modern drug discovery programs. The detailed protocols and synthetic workflow provided in this guide are intended to empower researchers to leverage this key intermediate in their own quest for novel therapeutic agents.

References

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

Methyl 5-chloro-2-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate. ResearchGate. [Link]

-

m-AMINOBENZALDEHYDE. Organic Syntheses. [Link]

-

Effective natural inhibitors targeting IGF-1R by computational study. National Center for Biotechnology Information. [Link]

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.

-

Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. National Center for Biotechnology Information. [Link]

- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo. National Center for Biotechnology Information. [Link]

-

Quinazoline synthesis. Organic Chemistry Portal. [Link]

-

A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D-Galactosamines. ChemRxiv. [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

-

A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Center for Biotechnology Information. [Link]

-

Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. PubMed. [Link]

-

A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. [Link]

-

m-NITROBENZOIC ACID. Organic Syntheses. [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds.

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace by Typeset. [Link]

-

Design and synthesis of novel EGFR kinase inhibitors for the treatment of non-small cell lung cancer. Dovepress. [Link]

-

Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. [Link]

-

Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Taylor & Francis Online. [Link]

-

Clinical development of insulin-like growth factor receptor—1 (IGF-1R) inhibitors: At the crossroad? National Center for Biotechnology Information. [Link]

-

New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. [Link]

-

GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers. PubMed. [Link]

-

2-Amino-4-nitrobenzothiazole. ResearchGate. [Link]

-

Synthesis of Quinoline Analogues. Ball State University. [Link]

-